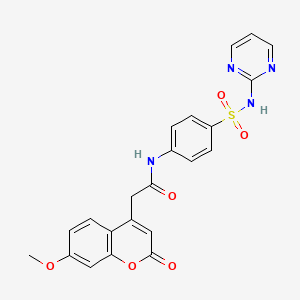
methyl 5-(benzylsulfanyl)-3-methyl-1H-pyrazole-4-carboxylate
Vue d'ensemble
Description
Methyl 5-(benzylsulfanyl)-3-methyl-1H-pyrazole-4-carboxylate (MBMPC) is a novel and versatile chemical compound, which has been extensively studied in recent years due to its wide range of applications in both scientific research and practical applications. MBMPC is a type of pyrazole derivative, which is a heterocyclic aromatic compound containing five carbon atoms and two nitrogen atoms in a ring structure. The compound is known for its unique properties, such as its ability to act as a catalyst for various reactions, its high solubility in organic solvents, and its ability to form stable complexes with other molecules. Furthermore, MBMPC has been shown to have potential applications in the fields of medicinal chemistry, biochemistry, and materials science.
Applications De Recherche Scientifique
Synthesis and Medicinal Applications
One of the primary applications of methyl 5-(benzylsulfanyl)-3-methyl-1H-pyrazole-4-carboxylate derivatives is in the synthesis of novel compounds with potential therapeutic benefits. For instance, compounds synthesized from pyrazole derivatives have been investigated for their analgesic and anti-inflammatory activities, highlighting the compound as a precursor for the development of new analgesics and anti-inflammatory agents (Gokulan et al., 2012). Similarly, derivatives synthesized for targeting the A2A adenosine receptor or as potential pesticide lead compounds have demonstrated the versatility of this compound in drug discovery and agricultural applications (Xiao et al., 2008).
Material Science and Catalysis
Beyond medicinal chemistry, pyrazole derivatives also find applications in material science and as catalysts in chemical synthesis. For example, the synthesis of coordination polymers using bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands demonstrates the role of such derivatives in constructing complex structures with potential applications in catalysis, molecular recognition, or as materials with unique properties (Cheng et al., 2017).
Antimicrobial and Antitumor Agents
The antimicrobial and antitumor activities of pyrazole derivatives further exemplify the broad applicability of these compounds in developing new therapeutic agents. Studies have shown the effectiveness of these derivatives against various microbial strains and their potential as antitumor agents, underscoring their importance in addressing global health challenges (Kendre et al., 2013), (Abonía et al., 2011).
Corrosion Inhibition
Additionally, pyrazole derivatives have been evaluated as corrosion inhibitors for steel in acidic environments, showcasing their utility in industrial applications to enhance material longevity and resistance against corrosive agents (Herrag et al., 2007).
Propriétés
IUPAC Name |
methyl 3-benzylsulfanyl-5-methyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-11(13(16)17-2)12(15-14-9)18-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXKDGKEKUGNIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)SCC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-(benzylsulfanyl)-3-methyl-1H-pyrazole-4-carboxylate | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

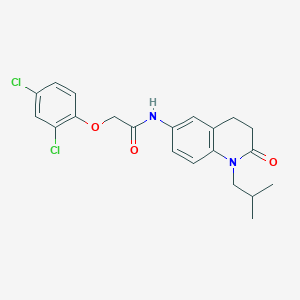
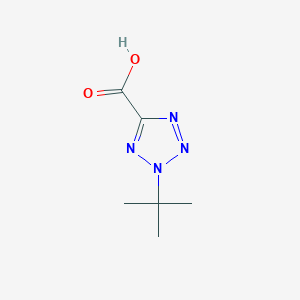
![(1S,3R,4S,5R)-6-Azabicyclo[3.2.1]octane-3,4-diol;hydrochloride](/img/structure/B2879771.png)
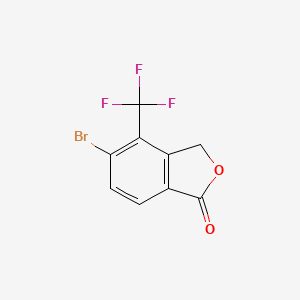
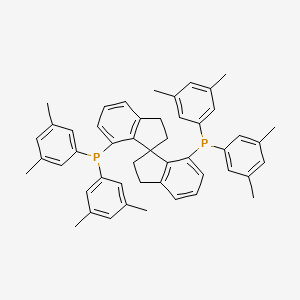
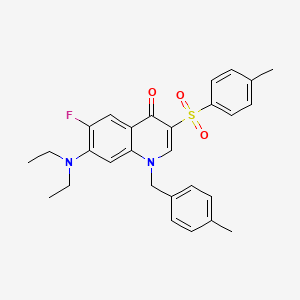
![1-(4-phenylpiperazin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2879780.png)

![5-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B2879782.png)
![ethyl 2-(2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2879785.png)
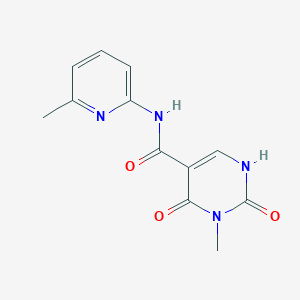

![2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B2879789.png)
